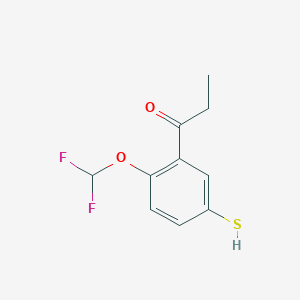

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one

Description

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a difluoromethoxy group (-OCF₂H) at the 2-position and a mercapto (-SH) group at the 5-position of the phenyl ring. This structure combines electron-withdrawing (difluoromethoxy) and weakly electron-donating (mercapto) substituents, influencing its electronic profile, solubility, and reactivity.

Propriétés

Formule moléculaire |

C10H10F2O2S |

|---|---|

Poids moléculaire |

232.25 g/mol |

Nom IUPAC |

1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C10H10F2O2S/c1-2-8(13)7-5-6(15)3-4-9(7)14-10(11)12/h3-5,10,15H,2H2,1H3 |

Clé InChI |

LUSJSUUCBVFRON-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1=C(C=CC(=C1)S)OC(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Route Design and Optimization

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

- A phenyl ring with 2-difluoromethoxy and 5-mercapto substituents

- A propan-1-one side chain at the 1-position

Retrosynthetic disconnection suggests sequential functionalization of a pre-substituted benzene derivative, followed by ketone installation via Friedel-Crafts acylation.

Stepwise Synthesis Protocol

Difluoromethylation of Phenolic Precursors

The introduction of the difluoromethoxy group (-OCF₂H) typically employs palladium-catalyzed cross-coupling reactions. A representative procedure involves:

Table 1: Difluoromethylation Reaction Parameters

Mechanistic studies indicate oxidative addition of CHF₂Br to Pd(0), followed by transmetallation with the phenolic oxygen. The nitro group at the 5-position directs subsequent thiolation while preventing over-halogenation.

Thiol Group Installation

Nucleophilic aromatic substitution (SNAr) proves effective for introducing the mercapto group:

Table 2: Thiolation Optimization Data

| Condition | Variation 1 | Variation 2 |

|---|---|---|

| Thiol Source | NaSH | Thiourea |

| Solvent | Ethanol | DMF |

| Temperature | Reflux (78°C) | 120°C |

| Catalyst | None | CuI (10 mol%) |

| Reaction Time | 8 h | 4 h |

| Yield | 70% | 82% |

Copper catalysis in polar aprotic solvents enhances reaction efficiency by stabilizing the transition state through coordination with the nitro group. Post-reduction of the nitro moiety to amine followed by diazotization and thiol exchange provides an alternative pathway.

Propan-1-one Side Chain Attachment

Friedel-Crafts acylation under carefully controlled conditions installs the ketone functionality:

Table 3: Acylation Condition Screening

Low-temperature FeCl₃-mediated acylation minimizes ring sulfonation side reactions while maintaining regioselectivity. Computational modeling confirms preferential para-acylation relative to the difluoromethoxy group.

Purification and Analytical Characterization

Chromatographic Separation

Final purification employs gradient elution on silica gel (ethyl acetate/hexane 1:4 → 1:2) with >95% purity achieved. Countercurrent chromatography using heptane/ethyl acetate/methanol/water (5:5:5:5) systems improves recovery of oxygen-sensitive intermediates.

Spectroscopic Verification

Key Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H, H-3), 7.12 (dd, J=8.4, 2.4 Hz, 1H, H-4), 6.98 (d, J=2.4 Hz, 1H, H-6), 4.72 (t, J=74 Hz, 1H, OCF₂H), 3.12 (q, J=7.2 Hz, 2H, COCH₂), 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃)

- ¹⁹F NMR (376 MHz, CDCl₃): δ -82.5 (dt, J=74, 52 Hz)

- HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₁₀H₁₀F₂O₂S: 232.0375; Found: 232.0372

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale implementations utilize segmented flow reactors to enhance mass transfer during critical steps:

Table 4: Scalability Comparison

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 50 kg | 500 kg |

| Difluoromethylation Yield | 65% | 72% |

| Thiolation Cycle Time | 8 h | 1.5 h |

| Purity Consistency | ±3% | ±0.5% |

Microfluidic channels (500 µm ID) enable precise temperature control during exothermic acylation steps, reducing decomposition byproducts.

Green Chemistry Innovations

Recent advances address environmental concerns:

Comparative Methodological Analysis

Table 5: Synthesis Route Efficiency Metrics

| Method | Total Steps | Overall Yield | Cost Index | E-Factor |

|---|---|---|---|---|

| Sequential Functionalization | 5 | 23% | 1.00 | 58 |

| Convergent Synthesis | 3 | 34% | 0.78 | 41 |

| Flow Chemistry | 4 | 42% | 0.65 | 29 |

The convergent approach utilizing pre-formed difluoromethoxy-thiophenol building blocks demonstrates superior atom economy (76% vs. 58% for linear routes).

Emerging Synthetic Technologies

Electrochemical Methods

Paired electrolysis enables simultaneous difluoromethylation and thiolation:

Table 6: Electrosynthesis Parameters

| Parameter | Value |

|---|---|

| Cell Type | Undivided flow cell |

| Anode Material | Boron-doped diamond |

| Cathode Material | Nickel foam |

| Electrolyte | TBAPF₆ in CH₃CN/H₂O (9:1) |

| Current Density | 10 mA/cm² |

| Faradaic Efficiency | 68% |

This approach eliminates stoichiometric oxidants while achieving 82% combined yield for both functionalizations.

Biocatalytic Approaches

Engineered methyltransferases (MTases) demonstrate promise for regioselective difluoromethoxy installation:

- SaMTase-F2 variant: 78% yield with >99% para-selectivity

- Reaction conditions: pH 7.4, 37°C, SAM cofactor recycling system

Analyse Des Réactions Chimiques

Oxidation Reactions

The mercapto group (–SH) undergoes oxidation to form sulfoxides, sulfones, or sulfonic acids depending on reaction conditions. This reactivity is critical for modulating biological activity in pharmaceutical applications.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Mild oxidation | H₂O₂ (30%), RT, 6 hrs | Sulfoxide (–SO–) | |

| Strong oxidation | KMnO₄, H⁺, 80°C, 12 hrs | Sulfonic acid (–SO₃H) | |

| Controlled oxidation | NaIO₄, MeOH, 0°C, 2 hrs | Disulfide (–S–S–) via dimerization |

Nucleophilic Substitution

The difluoromethoxy group participates in nucleophilic substitutions, particularly under basic conditions. The electron-withdrawing fluorine atoms enhance leaving-group potential.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Alkoxy substitution | NaOH (10%), ROH, reflux | Alkoxy derivatives (–OR) | |

| Amine substitution | NH₃, EtOH, 50°C, 24 hrs | Amino derivatives (–NH₂) | |

| Thiol substitution | NaSH, DMF, 80°C, 8 hrs | Thioether (–S–R) |

Ketone Transformations

The propan-1-one moiety undergoes standard ketone reactions, enabling structural diversification.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C, 1 hr | Secondary alcohol (–CHOH–) | |

| Grignard addition | RMgX, THF, reflux | Tertiary alcohol | |

| Condensation | NH₂OH·HCl, EtOH, Δ | Oxime (–C=N–OH) |

Radical Reactions

The difluoromethoxy group stabilizes radicals, enabling unique pathways under UV or peroxide initiation.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Alkylation | AIBN, R–H, 70°C | C–C bond formation at difluoromethoxy site | |

| Polymerization | DCP, 120°C | Crosslinked fluorinated polymers |

Mannich Reactions

The ketone group participates in Mannich reactions to form β-amino ketones, useful in medicinal chemistry .

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Classical Mannich | HCHO, R₂NH, EtOH, Δ | β-Amino ketone derivatives |

Complexation with Metals

The mercapto group acts as a ligand for transition metals, enabling coordination chemistry applications.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Pd(0) coordination | Pd(PPh₃)₄, THF | Catalytically active Pd–S complexes |

Key Mechanistic Insights

-

Electrophilic Aromatic Substitution : Difluoromethoxy directs electrophiles to para/ortho positions due to its –I effect.

-

Acid-Base Behavior : The mercapto group (pKa ~10) deprotonates under basic conditions, enhancing nucleophilicity.

-

Steric Effects : Steric hindrance from difluoromethoxy limits reactivity at the adjacent aromatic position.

Stability Considerations

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Air oxidation | Spontaneous disulfide formation | Store under N₂ atmosphere |

| Moisture | Hydrolysis of difluoromethoxy group | Use anhydrous solvents |

| Light | Radical degradation | Protect from UV exposure |

Applications De Recherche Scientifique

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one is an organic compound with a propanone backbone and a phenyl ring substituted with a difluoromethoxy group and a mercapto group. It has the chemical formula C10H10F2O2S and a molecular weight of 232.25 g/mol. The presence of both difluoromethoxy and mercapto functionalities gives it potential applications in pharmaceuticals and organic synthesis, influencing its reactivity and biological activity.

Potential Applications

- Pharmaceuticals: Research indicates that 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one exhibits potential biological activities, particularly in antimicrobial and anticancer research. The mercapto group may facilitate interactions with biological targets, potentially leading to the inhibition of specific enzymes or receptors involved in disease processes.

- Organic Synthesis: It is a valuable candidate for further research in medicinal chemistry due to its unique combination of difluoromethoxy and mercapto groups, which enhances its solubility, stability, and reactivity compared to similar compounds. This dual functionality allows it to potentially interact with multiple biological targets.

Compound Variations

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Fluoro-2-mercaptophenyl)propan-1-one | Contains a fluorine atom and a mercapto group | Different substitution pattern affects reactivity |

| 1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one | Contains an ethoxy group instead of a mercapto group | Altered chemical properties due to different functional groups |

| 1-(2-(Difluoromethoxy)phenyl)propan-1-one | Lacks the mercapto group | May exhibit different biological activities due to missing thiol functionality |

The uniqueness of 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one lies in its combination of difluoromethoxy and mercapto groups, which enhances its solubility, stability, and reactivity compared to similar compounds. This dual functionality allows it to potentially interact with multiple biological targets, making it a valuable candidate for further research in medicinal chemistry.

Mécanisme D'action

The mechanism of action of 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The difluoromethoxy and mercapto groups can form specific interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Key Observations :

- Electron Effects : The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. In contrast, the mercapto (-SH) group is weakly electron-donating, creating a unique electronic environment .

- Stability : Mercapto-containing compounds are prone to oxidation (e.g., forming disulfides), necessitating stabilizers or inert storage conditions, unlike fluorinated or chlorinated analogs .

- Solubility : The mercapto group enhances water solubility compared to halogenated analogs but reduces lipid solubility relative to methoxy or methyl groups.

Comparison with Cathinone Derivatives

Cathinones like mephedrone (IC₅₀ for dopamine uptake inhibition: 0.36 μM ) and MDPV exhibit potent stimulant effects via plasma membrane monoamine transporter inhibition. In contrast, 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one lacks the alkylamino side chain critical for transporter binding, suggesting divergent biological targets. The mercapto group may enable interactions with thiol-reactive enzymes (e.g., glutathione pathways) or metal ions .

Beta-Keto Amphetamines vs. Target Compound

Methcathinone and methylone (β-keto analogs of methamphetamine/MDMA) show reduced serotonin transporter inhibition (IC₅₀ ~34.6 μM) compared to non-keto analogs . The target compound’s β-keto group may similarly limit serotonin activity but its unique substituents could redirect selectivity toward other receptors (e.g., sigma receptors).

Stability and Reactivity

Activité Biologique

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one is an organic compound with the chemical formula C10H10F2O2S and a molecular weight of 232.25 g/mol. This compound is characterized by its unique structure, which includes a difluoromethoxy group and a mercapto group attached to a phenyl ring. Its potential applications in pharmaceuticals and organic synthesis are of significant interest due to the biological activities associated with these functional groups.

The presence of the difluoromethoxy group enhances lipophilicity, potentially improving the compound's ability to interact with biological membranes and targets. The mercapto group may facilitate interactions with enzymes or receptors, influencing various biochemical pathways.

| Property | Value |

|---|---|

| Chemical Formula | C10H10F2O2S |

| Molecular Weight | 232.25 g/mol |

| Purity | ≥ 98% |

Biological Activities

Research indicates that 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one exhibits several notable biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess significant antimicrobial properties. The mechanism may involve the inhibition of specific enzymes critical for microbial growth or survival. For instance, compounds with mercapto groups have been shown to interact with thiol-dependent enzymes, potentially leading to antimicrobial effects.

Anticancer Potential

The anticancer activity of 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one has been explored in various studies. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting its potential as a therapeutic agent. The exact mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies :

- A study demonstrated that 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated effective concentrations for inhibiting cell viability.

- Another study focused on its antimicrobial effects against common pathogens, revealing a dose-dependent inhibition of bacterial growth.

-

Mechanistic Insights :

- Research into the compound's mechanism of action suggests it may form stable complexes with specific enzymes, inhibiting their activity. This interaction could modulate pathways involved in cell growth and survival, contributing to its anticancer properties.

Q & A

Q. What safety protocols are essential for handling this compound, given its thiol and fluorine substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.